methyl 6-fluoro-1H-indole-2-carboxylate
Overview
Description
Methyl 6-fluoro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C10H8FNO2 and a molecular weight of 193.18 . It belongs to the class of indole derivatives .
Molecular Structure Analysis
The InChI code for methyl 6-fluoro-1H-indole-2-carboxylate is 1S/C10H8FNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
The molecular weight of methyl 6-fluoro-1H-indole-2-carboxylate is 193.18 . Other physical and chemical properties such as boiling point, density, and pKa were not found in the search results.Scientific Research Applications
Antituberculosis Agents
Indole-2-carboxamides, similar in structure to "methyl 6-fluoro-1H-indole-2-carboxylate", have been identified as promising antituberculosis agents. One of the analogs demonstrated low micromolar potency against Mycobacterium tuberculosis with improved metabolic stability upon substitution at the indole ring. These compounds, despite their low aqueous solubility, showed favorable oral pharmacokinetic properties and demonstrated in vivo efficacy, positioning indole-2-carboxamides as a new class of antituberculosis drugs (Kondreddi et al., 2013).
HIV Non-nucleoside Reverse Transcriptase Inhibitors
The robust synthesis of methyl 5-chloro-4-fluoro-1H-indole-2-carboxylate, a key intermediate towards phosphoindole inhibitors of HIV non-nucleoside reverse transcriptase, showcases the compound's role in developing treatments for HIV. The five-step synthesis provides a safe and efficient method to produce this intermediate, highlighting its significance in the pharmaceutical industry (Mayes et al., 2010).
Fluorescence Studies
New methyl 3-arylindole-2-carboxylates synthesized using a novel approach showed that these compounds exhibit solvent-sensitive emission, making them good candidates as fluorescent probes. The study on these indole derivatives emphasizes their potential application in fluorescence-based technologies, particularly in biological and chemical sensing (Queiroz et al., 2007).
Infrared Probes for Local Environment
Methyl indole-4-carboxylate has been studied as a sensitive infrared probe, capable of sensing the local hydration environments. This application is particularly relevant in the field of biochemistry and molecular biology, where understanding the local environment at the molecular level is crucial (Liu et al., 2020).
Anticancer Activity
Certain methyl indole-3-carboxylate derivatives have been synthesized and evaluated for their anticancer activity. These compounds are analogs of 3,3'-diindolylmethane, a potent antitumor agent, indicating the potential therapeutic applications of methyl indole derivatives in cancer treatment (Niemyjska et al., 2012).
Safety And Hazards
properties
IUPAC Name |
methyl 6-fluoro-1H-indole-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FNO2/c1-14-10(13)9-4-6-2-3-7(11)5-8(6)12-9/h2-5,12H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIIBSKHERZAHCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=C(C=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50405809 | |
Record name | methyl 6-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 6-fluoro-1H-indole-2-carboxylate | |
CAS RN |
136818-43-4 | |
Record name | methyl 6-fluoro-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50405809 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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